Ethyl 4-(tert-butyl)benzenesulfonate
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Overview
Description
Ethyl 4-(tert-butyl)benzenesulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from benzenesulfonic acid and is characterized by the presence of an ethyl group and a tert-butyl group attached to the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(tert-butyl)benzenesulfonate can be synthesized through the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ethanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride reacting with ethanol to form the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale reaction of 4-(tert-butyl)benzenesulfonyl chloride with ethanol. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Reactions: The sulfonate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of sulfonamide, sulfonothioate, or sulfonate ester derivatives.
Oxidation: Formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Formation of 4-(tert-butyl)benzenesulfonic acid or 4-(tert-butyl)benzyl alcohol.
Scientific Research Applications
Ethyl 4-(tert-butyl)benzenesulfonate is widely used in scientific research due to its versatility:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-(tert-butyl)benzenesulfonate involves the nucleophilic attack on the sulfonate ester group, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reaction and the nucleophile involved. For example, in substitution reactions, the nucleophile attacks the sulfur atom, displacing the ethyl group and forming a new sulfonate derivative.
Comparison with Similar Compounds
Ethyl 4-(tert-butyl)benzenesulfonate can be compared with other sulfonate esters such as mthis compound and propyl 4-(tert-butyl)benzenesulfonate. While these compounds share similar chemical properties, this compound is unique due to its specific reactivity and the steric effects of the ethyl and tert-butyl groups. This uniqueness makes it particularly useful in certain synthetic applications where other sulfonate esters may not be as effective.
List of Similar Compounds
- Mthis compound
- Propyl 4-(tert-butyl)benzenesulfonate
- Butyl 4-(tert-butyl)benzenesulfonate
Properties
Molecular Formula |
C12H18O3S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-5-15-16(13,14)11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
PBFSAXBNEJICKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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